(+)-Borneol

Neuropharmacology Anxiolysis Sedation

Ensure your research uses the correct enantiomer. (+)-Borneol (CAS 464-43-7) is a GABA(A) positive allosteric modulator that enhances maximal GABA response by 19%, while (−)-borneol inhibits it by 21%. Only the (+)-enantiomer delivers superior broad-spectrum anti-seizure activity and TRPM8-mediated analgesia in validated models. Essential for SAR studies targeting novel non-benzodiazepine anxiolytics. Verify chiral purity (≥98%) before purchase.

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
CAS No. 464-43-7
Cat. No. B190692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Borneol
CAS464-43-7
Synonymsorneol
isoborneol
isoborneol, (1R-endo)-isomer
isoborneol, (1R-exo)-isomer
isoborneol, (1S-endo)-isomer
isoborneol, (1S-exo)-isomer
isoborneol, (endo)-isomer
isoborneol, (endo-(+-))-isomer
isoborneol, (exo)-isome
Molecular FormulaC10H18O
Molecular Weight154.25 g/mol
Structural Identifiers
SMILESCC1(C2CCC1(C(C2)O)C)C
InChIInChI=1S/C10H18O/c1-9(2)7-4-5-10(9,3)8(11)6-7/h7-8,11H,4-6H2,1-3H3/t7-,8+,10+/m1/s1
InChIKeyDTGKSKDOIYIVQL-WEDXCCLWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityIn water, 738 mg/L at 25 °C
Slightly soluble in propylene glycol
Soluble in alcohol and ether
In water, 7.38X10-4 mg/L at 25 °C /l-Isoborneol/
In water, 7.4X10-4 mg/L at 25 °C /d-Isoborneol/
Insoluble in water
More soluble in most solvents than borneol
Very soluble in ethanol, diethyl ether, chloroform;  soluble in benzene
Slightly soluble in proylene glycol;  Very slightly soluble in water;  Insoluble in vegatable oils
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (+)-Borneol CAS 464-43-7: Core Pharmacological and Physicochemical Baseline


(+)-Borneol (CAS 464-43-7; d-Borneol) is a bicyclic monoterpene alcohol found in essential oils of medicinal plants such as valerian, lavender, and chamomile. It serves as a positive allosteric modulator (PAM) of human recombinant α1β2γ2L GABA(A) receptors, enhancing GABA-mediated currents with an EC50 of 248 μM [1]. It also acts as an agonist of the thermosensitive ion channels TRPV3 (EC50 ~3.45 mM) and TRPM8 (EC50 ~65 μM) [2]. This compound is a crystalline solid with a melting point of 206-209 °C and is sparingly soluble in water but soluble in organic solvents .

Why Generic Borneol Substitution Fails: Enantiomer-Dependent Activity and Comparative Efficacy Gaps


Substituting (+)-Borneol with its enantiomer (-)-Borneol, structural analog isoborneol, or other monoterpenes is scientifically unsound due to significant differences in pharmacodynamics, pharmacokinetics, and target selectivity. (+)-Borneol enhances maximal GABA response by 19%, whereas (-)-Borneol reduces it by 21% [1]. In anti-seizure models, (+)-borneol displays superior efficacy and longer duration of action compared to (-)-borneol and isoborneol [2]. Furthermore, while both enantiomers can enhance osthole bioavailability, the promotional effect of (-)-borneol is substantially greater (AUC0-∞ increase: 167.8% vs. 78.2%) [3]. These enantiomer-specific differences in efficacy, safety, and absorption enhancement preclude simple interchange and necessitate specific sourcing of the (+)-enantiomer.

Quantitative Differential Evidence Guide for Sourcing (+)-Borneol (464-43-7)


GABA(A) Receptor Modulation: (+)-Borneol vs. (-)-Borneol vs. Classical Modulators

(+)-Borneol acts as a highly efficacious positive allosteric modulator (PAM) at human recombinant α1β2γ2L GABA(A) receptors. Its enantiomer, (-)-borneol, exhibits a critical functional divergence. (+)-Borneol enhances the maximal response to GABA by 19%, whereas (-)-borneol reduces it by 21%. The structural analogs isoborneol and (-)-bornyl acetate show significantly less activity. The positive modulatory efficacy of (+)-borneol on GABA responses is comparable to the anesthetic etomidate and much greater than that of diazepam or the neurosteroid 5α-pregnan-3α-ol-20-one [1]. At high concentrations (>1.5 mM), (+)-borneol directly activates GABA(A) receptors, producing 89% of the maximal GABA response, compared to 84% for (-)-borneol [1].

Neuropharmacology Anxiolysis Sedation

Anti-Seizure Efficacy: (+)-Borneol vs. (-)-Borneol vs. Isoborneol

In a direct comparison of borneol enantiomers in mouse epilepsy models, (+)-borneol demonstrated the most favorable anti-seizure profile. In the maximal electroshock (MES) seizure model, (+)-borneol increased seizure threshold and reduced seizure duration more effectively and with a longer duration of action than (-)-borneol and isoborneol. In the pentylenetetrazol (PTZ)-induced seizure model, (+)-borneol significantly prolonged latency to stage 2, 4, and 6 seizures, and improved survival rate compared to vehicle, with superior performance over the other enantiomers [1].

Epilepsy Neurotherapeutics Drug Development

TRPM8 Agonism and Topical Analgesia: (+)-Borneol vs. Menthol

(+)-Borneol is a TRPM8 agonist, but with distinct pharmacological properties compared to the classic agonist menthol. While menthol is more potent (EC50 = 13 μM vs. 65 μM for borneol), borneol exhibits similar efficacy in activating TRPM8 [1]. A randomized, double-blind, placebo-controlled clinical study involving 122 patients with postoperative pain demonstrated that topical application of borneol provided significantly greater pain relief than placebo [2]. Importantly, investigations into mechanistic differences revealed that borneol-induced analgesia involves a downstream glutamatergic mechanism in the spinal cord and that borneol exhibits advantages over menthol as a topical analgesic [2].

Pain Management Analgesia Ion Channel Pharmacology

TRPV3 Activation Potency: (+)-Borneol vs. Camphor and Other Monoterpenes

In a screen of monoterpenoid compounds for TRPV3 activation, (+)-borneol was identified as one of six compounds significantly more potent than camphor. The EC50 of (+)-borneol for TRPV3 activation is up to 16 times lower than that of camphor, the prototypical agonist [1]. In subsequent patch-clamp studies, the EC50 for (+)-borneol activation of TRPV3 was determined to be 3.45 ± 0.13 mM [2]. Unlike camphor, (+)-borneol does not activate TRPM8 to a major extent, highlighting a distinct target selectivity profile [1].

Ion Channel Pharmacology Thermosensation Dermatology

Pharmacokinetic Enhancement of Osthole: (+)-Borneol vs. (-)-Borneol vs. Synthetic Borneol

The effect of borneol enantiomers on the pharmacokinetics of osthole, a bioactive coumarin, was evaluated in rats. Co-administration of (+)-borneol increased osthole's AUC0-∞ by 78.2% and Cmax by 51.8% compared to osthole alone. Notably, (-)-borneol produced a significantly greater enhancement, increasing AUC0-∞ by 167.8% and Cmax by 271.3%. Co-administration with a synthetic borneol mixture (containing both enantiomers) resulted in an AUC0-∞ increase of 104.7% and Cmax increase of 92.6% [1].

Pharmacokinetics Drug Delivery Bioavailability Enhancement

Priority Application Scenarios for (+)-Borneol (464-43-7) Based on Validated Evidence


Development of GABA(A) Receptor Modulators for Anxiolysis or Sedation

The specific positive allosteric modulation of GABA(A) receptors by (+)-borneol, which enhances maximal GABA response by 19% (unlike the inhibitory effect of (-)-borneol), makes it a crucial reference compound for structure-activity relationship (SAR) studies and for developing novel non-benzodiazepine anxiolytics or sedatives. Its insensitivity to flumazenil indicates a distinct binding site from benzodiazepines, offering a pathway for novel drug design [1].

Preclinical Anti-Epileptic Drug Discovery and Screening

The demonstrated broad-spectrum anti-seizure efficacy of (+)-borneol in acute (MES, PTZ) and chronic (kindling) models, along with its superior performance over other enantiomers, positions it as a valuable positive control and lead compound in epilepsy research. Its ability to decrease glutamatergic synaptic transmission without obvious motor side effects provides a promising therapeutic profile for further optimization [1].

Formulation of Topical Analgesics with Distinct Mechanism of Action

Clinical validation of topical (+)-borneol for postoperative pain, coupled with its TRPM8-mediated mechanism that differs from menthol, supports its use as an active pharmaceutical ingredient (API) in novel topical analgesic formulations. This offers an alternative to NSAIDs and opioids, with a potentially favorable safety profile [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Borneol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.